Glycoside L-B -

Glycoside L-B

Catalog Number: EVT-14216913
CAS Number:
Molecular Formula: C35H56O8
Molecular Weight: 604.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycoside L-B is a specific glycoside compound characterized by its unique structure and biological activity. Glycosides are compounds formed from a sugar and another molecule, typically an aglycone. They play crucial roles in various biological processes and are found in many natural products. The classification of glycosides can be based on the type of sugar involved, the nature of the aglycone, or their biological activity.

Source and Classification

Glycoside L-B can be derived from various natural sources, including plants and microorganisms. It belongs to the broader category of glycosides, which can be classified into different types based on their structure:

  • O-glycosides: Where the sugar is linked to the aglycone via an oxygen atom.
  • N-glycosides: Where the sugar is linked through a nitrogen atom.
  • S-glycosides: Involving sulfur in the linkage.

Glycoside L-B is particularly noted for its potential therapeutic applications, making it a subject of interest in pharmacological research.

Synthesis Analysis

The synthesis of Glycoside L-B can be achieved through several methods, including enzymatic and chemical synthesis.

Methods:

  1. Enzymatic Synthesis: Utilizing glycosyltransferases or glycosynthases to catalyze the formation of glycosidic bonds. This method allows for regio- and stereoselectivity, resulting in high yields.
  2. Chemical Synthesis: Involves traditional organic synthesis techniques such as glycosylation reactions using activated glycosyl donors. For example, the use of trichloroacetimidate as a donor has been reported to yield high purity products.

Technical Details:

  • The choice of donor and acceptor sugars significantly affects the yield and selectivity of the reaction.
  • Reaction conditions such as temperature, solvent, and catalyst presence are critical for optimizing synthesis.
Molecular Structure Analysis

The molecular structure of Glycoside L-B typically consists of a sugar moiety (often glucose or another hexose) linked to an aglycone via a glycosidic bond.

Data:

  • Molecular Formula: C_xH_yO_z (specific values depend on the exact structure).
  • Nuclear Magnetic Resonance (NMR): Used to elucidate structural details, providing information about hydrogen and carbon environments.
  • Mass Spectrometry: Employed to confirm molecular weight and structural integrity.
Chemical Reactions Analysis

Glycoside L-B participates in various chemical reactions that can alter its structure or facilitate its use in synthetic pathways.

Reactions:

  1. Hydrolysis: Glycoside L-B can undergo hydrolysis to release the aglycone and sugar component, often catalyzed by acids or enzymes.
  2. Dehydration Reactions: These can lead to the formation of more complex structures or derivatives.
  3. Reductive Reactions: Modification of functional groups within the molecule can enhance its biological activity.

Technical Details:

  • Reaction kinetics can be influenced by pH, temperature, and concentration of reactants.
Mechanism of Action

The mechanism by which Glycoside L-B exerts its biological effects typically involves interaction with specific receptors or enzymes within biological systems.

Process:

  1. Binding to Receptors: Glycoside L-B may bind to cell surface receptors, triggering signaling pathways that lead to physiological responses.
  2. Enzymatic Activity Modulation: It may inhibit or activate certain enzymes involved in metabolic pathways.

Data:

  • Studies have shown that glycosides can exhibit antioxidant properties and influence cellular signaling pathways.
Physical and Chemical Properties Analysis

Glycoside L-B exhibits distinct physical and chemical properties that are important for its functionality.

Physical Properties:

  • Solubility: Generally soluble in water due to the presence of hydrophilic sugar moieties.
  • Melting Point: Varies depending on purity and specific structure but typically falls within a defined range for glycosides.

Chemical Properties:

  • Stability: Glycoside L-B is generally stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).
  • Reactivity: Can participate in substitution reactions due to reactive functional groups present in its structure.
Applications

Glycoside L-B has several scientific uses due to its biological activity:

  1. Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and antioxidant properties.
  2. Biotechnology: Used as a substrate in enzymatic assays or as a building block in synthetic chemistry.
  3. Food Industry: Explored for flavor enhancement or preservation due to its natural origin.
Biosynthetic Pathways and Enzymatic Regulation of Glycoside L-B

Glycosyltransferase-Mediated Assembly Mechanisms

Role of UDP-Sugar Donor Specificity in Glycosylation

Plant family 1 glycosyltransferases (UGTs) catalyze the glycosylation of Glycoside L-B by transferring sugar moieties from uridine diphosphate (UDP)-activated donors to specific acceptor molecules. The sugar donor specificity of UGTs is primarily governed by the C-terminal PSPG (Plant Secondary Product Glycosyltransferase) motif, a 44-amino acid conserved region that directly interacts with the UDP-sugar donor. Key residues within this motif—particularly position 44 (often Gln or His)—dictate selectivity for UDP-glucose (UDP-Glc), UDP-galactose (UDP-Gal), or UDP-xylose (UDP-Xyl) [6]. For example:

  • Substitution of Gln³⁷³ with His in Vitis vinifera UGT VvGT6 converted a bifunctional enzyme into a UDP-Gal-specific galactosyltransferase.
  • Mutagenesis of Asp³⁷⁴ (position 43) to Glu in Arabidopsis thaliana UGT76E2 enabled bifunctional activity with UDP-Glc and UDP-Gal due to enhanced hydrogen bonding with the C4-OH of galactose [6].

Structural analyses reveal that the PSPG motif forms hydrogen bonds with the uracil ring, ribose, and phosphate groups of UDP-sugars, while residues outside this motif (e.g., active-site arginines) fine-tune sugar recognition through interactions with hydroxyl groups [10]. This specificity ensures precise glycosylation critical for Glycoside L-B’s bioactivity.

  • Table 1: Conserved Residues in the PSPG Motif Governing UDP-Sugar Specificity *
PSPG PositionResidueFunctionImpact on Specificity
44 (C-terminus)GlnBinds C2/C3-OH of glucoseFavors UDP-Glc
44 (C-terminus)HisAccommodates galactose C4 epimerEnables UDP-Gal activity
43Asp/GluInteracts with ribose phosphateMutations alter catalytic efficiency
27Trp/SerStabilizes uracil ringBroadens donor scope when mutated

Evolutionary Conservation of Plant Secondary Metabolic Pathways

The biosynthetic pathway of Glycoside L-B is evolutionarily conserved across angiosperms, gymnosperms, and bryophytes, reflecting its physiological importance. Key enzymes—dirigent proteins (DIRs), cytochrome P450s (CYPs), and UGTs—originate from gene duplication and neofunctionalization events in phenylpropanoid pathways [4] [6]. For instance:

  • Dirigent proteins mediate stereoselective coupling of coniferyl alcohol to form pinoresinol, the precursor of lignan glycosides like Glycoside L-B. Homologs exist in Podophyllum hexandrum (podophyllotoxin biosynthesis) and Isatis indigotica (anti-viral lignans) [9].
  • Cytochrome P450s (e.g., CYP98A subfamily) hydroxylate intermediates, as demonstrated in verbascoside biosynthesis where SiCYP98A20 and OeCYP98A167 catalyze aromatic ring modifications [1].

UGTs further diversify Glycoside L-B through species-specific glycosylation. For example, Ardisia japonica UGTs AjCGT1/AjCGT2 catalyze rare C-glycosylation of gallic acid derivatives, while Linum usitatissimum UGT74S1 glucosylates secoisolariciresinol [9] [10]. This conservation enables heterologous production in microbial systems, such as E. coli pathways yielding 698.9 mg/L pinoresinol [9].

  • Table 2: Evolutionarily Conserved Enzymes in Glycoside L-B Pathways *
Enzyme ClassKey RepresentativesFunctionTaxonomic Distribution
Dirigent ProteinsDIR1/DIR2 (Linum)Stereoselective lignin couplingBryophytes to Angiosperms
Cytochrome P450sCYP98A20 (Sesamum)Phenolic ring hydroxylationGymnosperms, Angiosperms
GlycosyltransferasesUGT71B2 (Isatis)4-O-glucosylation of lariciresinolEudicots
ReductasesPLR (Podophyllum)Pinoresinol→lariciresinol reductionMonocots, Eudicots

Genetic and Epigenetic Regulation of Glycoside L-B Production

Transcriptional Control of Biosynthetic Gene Clusters

Biosynthetic genes for Glycoside L-B are often co-localized in genomic clusters regulated by shared transcription factors. MYB, bHLH, and WRKY families bind promoters of UGT, CYP, and DIR genes, responding to environmental cues like UV stress or pathogens [10]. For example:

  • In Isatis indigotica, the IiPLR1 (pinoresinol-lariciresinol reductase) and IiUGT71B5 genes are co-induced by jasmonate, synchronizing lignan backbone formation and glycosylation [9].
  • Epigenetic modifiers dynamically control chromatin accessibility:
  • DNA methyltransferases (DNMTs): Hypomethylation of promoter regions in Arabidopsis activates UGT expression. DNMT1/3a knockdown increases glycoside production by 40–60% [4] [8].
  • Histone modifications: H3K4me3 demethylation represses UGT clusters, while H3K27ac marks associate with active transcription [8].

The "epigenetic clock" model further links DNA methylation patterns at CpG islands to developmental regulation. Hypermethylation of aging-associated variably methylated positions (aVMPs) downregulates pentose metabolism genes (PYGL, TALDO1), reducing UDP-sugar availability for glycosylation [8].

  • Table 3: Transcriptional Regulators of Glycoside L-B Pathways *
Regulator TypeTarget GenesInducing SignalsEffect on Glycoside L-B
MYB Transcription FactorsUGT71B5, CYP98AUV light, JasmonateUp to 8-fold induction
Chromatin RemodelersDIR, PLR clustersCold stressIncreased chromatin accessibility
DNMT3aUGT promotersOxidative stressRepression via hypermethylation
TET DemethylasesSugar metabolism genesPathogen attackEnhanced UDP-Glc supply

Post-Translational Modifications in Enzyme Activity

UGT activity is post-translationally modulated by phosphorylation, ubiquitination, and allosteric effectors, optimizing Glycoside L-B biosynthesis:

  • Phosphorylation: Ser/Thr kinases modify loop residues near the PSPG motif, enhancing UDP-sugar binding affinity. For example, phosphorylation of SbCGTa (Scutellaria baicalensis) increases catalytic efficiency (kcat/Km) by 3-fold [10].
  • β-Eliminase-assisted deglycosylation: Enzymes like Agrobacterium tumefaciens O-glycoside β-eliminase (OGE) hydrolyze misglycosylated intermediates, maintaining metabolic flux toward native Glycoside L-B [3].
  • Metal ion activation: Mn²⁺ coordinates catalytic base residues (Glu⁴³⁹/Glu⁵⁰⁸) in glycoside hydrolases like SusB, analogous to UGT mechanisms. This stabilizes the transition state during glycosidic bond formation [7].

Additionally, redox-sensitive cysteine residues in UGTs undergo S-glutathionylation under oxidative stress, reversibly inhibiting activity until homeostasis is restored [10]. This aligns glycoside production with cellular redox states.

  • Table 4: Post-Translational Modifications of Glycoside L-B Biosynthetic Enzymes *
ModificationEnzyme TargetFunctional OutcomeRegulatory Trigger
Ser/Thr PhosphorylationPSPG-adjacent loopsEnhanced donor bindingKinase signaling (e.g., SnRK2)
Cysteine S-GlutathionylationCatalytic dyadTemporary inhibitionH2O2 accumulation
Mn²⁺ CoordinationBase-assisting carboxylatesTransition-state stabilizationCellular Mn²⁺ levels
Ubiquitin-ProteasomeMisfolded UGTsDegradationER stress

Standardized Nomenclature of Glycoside L-B and Related Compounds

Properties

Product Name

Glycoside L-B

IUPAC Name

(4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C35H56O8

Molecular Weight

604.8 g/mol

InChI

InChI=1S/C35H56O8/c1-30(2)14-15-35(29(40)41)20(16-30)19-8-9-23-32(5)12-11-25(43-28-27(39)26(38)21(36)18-42-28)31(3,4)22(32)10-13-33(23,6)34(19,7)17-24(35)37/h8,20-28,36-39H,9-18H2,1-7H3,(H,40,41)/t20-,21-,22?,23?,24+,25-,26-,27+,28-,32-,33+,34+,35+/m0/s1

InChI Key

SZXCDOOFLYYOCZ-PAGIGTEBSA-N

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O

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